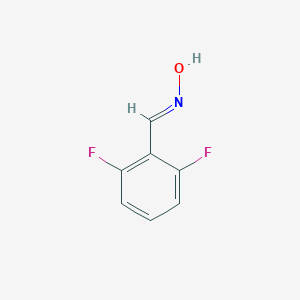

2,6-Difluorobenzaldehyde oxime

Descripción general

Descripción

2,6-Difluorobenzaldehyde oxime (DFBO) is an organic compound with the chemical formula C7H5F2NO. Oximes represent an important class in medicinal chemistry, renowned for their widespread applications as organophosphate (OP) antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives .

Synthesis Analysis

Oximes are frequently accessed via a condensation reaction between a carbonyl and a hydroxylamine . More complex oximes, such as cyclic isoxazolines, can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene .Molecular Structure Analysis

The molecular formula of 2,6-Difluorobenzaldehyde is C7H4F2O . The average mass is 142.103 Da and the monoisotopic mass is 142.023026 Da .Chemical Reactions Analysis

Oximes are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .Physical And Chemical Properties Analysis

The molecular weight of 2,6-Difluorobenzaldehyde is 142.10 g/mol . The computed properties include a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .Aplicaciones Científicas De Investigación

Medicinal Chemistry

2,6-Difluorobenzaldehyde oxime is part of the oxime class in medicinal chemistry, known for their role as antidotes against nerve agents by reactivating acetylcholinesterase (AChE) . They are also intermediates in synthesizing pharmacological derivatives, including some FDA-approved drugs like cephalosporins, which are β-lactam antibiotics with a broad spectrum of anti-microbial activity .

Agriculture

In agriculture, oximes such as 2,6-Difluorobenzaldehyde oxime can be used to develop new compounds with potential herbicidal activities. They are studied for their effects on various plant pathogens and may serve as a basis for creating more effective and environmentally friendly pesticides .

Materials Science

Oxime compounds are utilized in materials science to create Covalent Adaptable Networks (CANs). These networks have dynamic properties that can be tuned for specific applications, making materials like 2,6-Difluorobenzaldehyde oxime valuable for developing smart materials and responsive surfaces .

Environmental Science

In environmental science, oximes are explored for their potential in bioremediation processes. They may play a role in detoxifying pollutants or as indicators in environmental monitoring due to their reactive nature and ability to form stable complexes with various metals .

Analytical Chemistry

Oxime radicals, derived from compounds like 2,6-Difluorobenzaldehyde oxime, are important in analytical chemistry. They are used as intermediates in organic synthesis and have applications in spectroscopic studies due to their stable radical properties .

Biochemistry

In biochemistry, oxime ethers, which can be derived from 2,6-Difluorobenzaldehyde oxime, show a range of biological activities. They are involved in studies related to antibacterial, antifungal, anti-inflammatory, and anticancer activities, contributing to the understanding of biochemical pathways and the development of new drugs .

Pharmacology

Oximes, including 2,6-Difluorobenzaldehyde oxime, are significant in pharmacology for their widespread applications as antidotes for organophosphate poisoning and as intermediates for synthesizing various pharmacological derivatives .

Organic Synthesis

In organic synthesis, 2,6-Difluorobenzaldehyde oxime is a precursor for oxime radicals, which are used in selective reactions of oxidative cyclization, functionalization, and coupling. These reactions are crucial for creating complex organic compounds and pharmaceuticals .

Mecanismo De Acción

Oximes have gained popularity due to their potency to act as antidotes against nerve agents. This is achieved by their ability to reactivate the enzyme—acetylcholinesterase (AChE) . The mechanism of action of the reactivation of AChE by oximes can be best described using the FDA-approved drug, 2-pyridine-aldoxime methyl chloride (2-PAM), as a classic example .

Safety and Hazards

Direcciones Futuras

Oximes are valuable, versatile scaffolds of interest in medicinal and materials chemistry, as well as for synthetic use . Future directions in this research area could involve improving the young research area of catalytic oxime to hydroxylamine reduction , and the development of oximes capable of crossing the blood-brain barrier to treat organophosphorus poisoning .

Propiedades

IUPAC Name |

(NE)-N-[(2,6-difluorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWOZJHFLGQGDU-ONNFQVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=NO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)/C=N/O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluorobenzaldehyde oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethylthieno[2,3-b]pyridine](/img/structure/B96423.png)